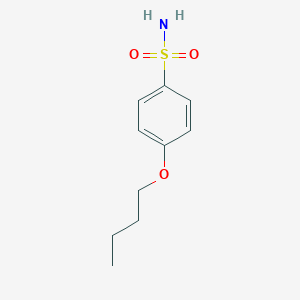

4-Butoxybenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-butoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,2-3,8H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCVWKPGGOMFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365907 | |

| Record name | 4-butoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-58-5 | |

| Record name | 4-Butoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-butoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution (NAS)

Analytical Characterization

Critical spectroscopic data for this compound include:

Industrial-Scale Optimization

For commercial production, continuous-flow reactors minimize side reactions and enhance safety during sulfonation and amidation. Key parameters:

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH₂) and butoxy substituent (-OCH₂CH₂CH₂CH₃) enable participation in nucleophilic substitution. Key reactions include:

-

Amination : Reacts with alkyl halides (e.g., benzyl bromide) in basic conditions (NaOH/H₂O) to form N-alkylated derivatives.

-

Halogenation : Substitution of the butoxy group with halogens (e.g., Br₂ in H₂SO₄) yields brominated sulfonamides.

Mechanism :

The sulfonamide nitrogen acts as a nucleophile, attacking electrophilic centers. Steric hindrance from the butoxy group reduces reaction rates compared to less bulky analogs .

Oxidation

-

Sulfonic Acid Formation : Treatment with KMnO₄ or H₂O₂ oxidizes the sulfonamide to 4-butoxybenzenesulfonic acid.

Reduction

-

Amine Formation : LiAlH₄ reduces the sulfonamide to 4-butoxybenzene thiol.

Acidic Hydrolysis

In concentrated H₂SO₄ (>73%), 4-butoxybenzenesulfonamide undergoes desulfonation to form 1-butoxy-3,5-dimethylbenzene .

Conditions :

-

Temperature: 60–80°C

-

H₂SO₄ concentration: 73–83%

Outcome :

Basic Hydrolysis

In NaOH (20% aqueous), cleavage of the sulfonamide bond yields 4-butoxybenzenesulfonate and ammonia .

Condensation with Aldehydes

Reacts with glyoxal (OCHCHO) in H₂SO₄ to form bis-sulfonamide derivatives .

Key Products :

| H₂SO₄ Concentration (%) | Major Product | Yield (%) |

|---|---|---|

| 73 | 2-((4-Butoxyphenyl)sulfonamido)-N-((4-butoxyphenyl)sulfonyl)acetamide | 33 |

| 82 | Bis(4-butoxyphenyl)sulfane | 32 |

Mechanism : Glyoxal bridges two sulfonamide units via nucleophilic addition, followed by dehydration .

Friedel-Crafts Alkylation

In H₂SO₄, the sulfonamide acts as a Lewis acid catalyst precursor, forming sulfonium intermediates. These intermediates facilitate electrophilic aromatic substitution :

Thermal Decomposition

At >140°C under vacuum, this compound degrades into:

Reactivity Comparison

| Reaction Type | This compound | 4-Tert-butylbenzenesulfonamide |

|---|---|---|

| Hydrolysis Rate (H₂SO₄) | Faster (due to electron-donating butoxy group) | Slower (steric hindrance from tert-butyl) |

| Oxidation Stability | Moderate | High |

Aplicaciones Científicas De Investigación

Key Reactions

- Reduction : Can be reduced using sodium borohydride.

- Substitution : The butoxy group may be replaced with other functional groups under suitable conditions.

Chemistry

4-Butoxybenzenesulfonamide serves as a reagent in organic synthesis and acts as a building block for more complex molecules. Its chemical properties facilitate various reactions, making it valuable in synthetic chemistry.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. It has been investigated for its ability to inhibit bacterial growth by disrupting folic acid synthesis pathways, a mechanism shared with traditional sulfonamide antibiotics.

Case Study: Antimicrobial Activity

In studies assessing its antimicrobial efficacy, this compound demonstrated significant inhibition against various bacterial strains, suggesting its potential as a new therapeutic agent.

Medicine

The compound is being explored for its therapeutic applications, particularly in drug development aimed at treating infections and possibly cancer. Its mode of action as a competitive inhibitor of enzymes involved in folate metabolism positions it as a candidate for further pharmacological studies .

Clinical Relevance

Research indicates that derivatives of sulfonamides can be effective against resistant bacterial strains, highlighting the need for novel compounds like this compound in addressing antibiotic resistance.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals and materials. Its properties allow it to be incorporated into formulations that require enhanced solubility and reactivity.

Mecanismo De Acción

The mechanism of action of 4-Butoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The table below compares 4-Butoxybenzenesulfonamide with structurally related sulfonamides, emphasizing substituent-driven differences:

Key Observations:

- Bioactivity : Analogues with heterocyclic groups (e.g., oxazole in or pyrazole in ) exhibit targeted antimicrobial or enzyme inhibitory effects, whereas 4-tert-butyl derivatives are standardized for quality control .

- Structural Diversity : Biphenyl and nitro-chloro derivatives () demonstrate the role of aromatic stacking and electron-withdrawing groups in modulating reactivity or binding affinity.

Actividad Biológica

4-Butoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including case studies and relevant data tables.

This compound (C10H15NO3S) is characterized by the presence of a butoxy group attached to a benzenesulfonamide moiety. Its structural features contribute to its biological efficacy, particularly in modulating various biochemical pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing the following minimum inhibitory concentrations (MIC):

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Pseudomonas aeruginosa | 6.67 |

| Salmonella typhi | 6.45 |

| Bacillus subtilis | 6.63 |

| Candida albicans | 6.63 |

| Aspergillus niger | 6.28 |

Among these, the compound showed the highest potency against E. coli and S. aureus .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through in vivo studies using carrageenan-induced rat paw edema models. The results indicated a significant reduction in edema, with inhibition percentages as follows:

| Time (hours) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

These findings suggest that the compound possesses strong anti-inflammatory properties, making it a potential candidate for therapeutic applications in inflammatory diseases .

The biological activity of sulfonamides, including this compound, is often attributed to their ability to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA). This inhibition disrupts nucleic acid synthesis in bacteria, leading to cell death . Additionally, the compound may exert antioxidant effects, further contributing to its anti-inflammatory properties .

Case Studies

A notable case study involved the use of this compound in combination therapies for treating infections resistant to conventional antibiotics. In vitro tests showed enhanced efficacy when used alongside other antimicrobial agents, suggesting a synergistic effect that could be beneficial in clinical settings.

Q & A

Q. What are the standard synthetic routes for preparing 4-Butoxybenzenesulfonamide derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound derivatives typically involves sulfonylation of a substituted aniline with benzenesulfonyl chloride under basic conditions (e.g., Na₂CO₃ or pyridine). For example, in analogous compounds like 4-aminobenzenesulfonamide derivatives, pH control (8–9) during sulfonylation ensures optimal nucleophilic attack by the amine group on the sulfonyl chloride . Reaction temperature (room temperature vs. reflux) and solvent choice (aqueous vs. methanol) significantly affect crystallinity and purity. Post-synthesis purification via recrystallization (e.g., methanol) is critical to remove unreacted sulfonyl chlorides .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and verify butoxy group integration (e.g., δ ~1.5–1.7 ppm for butyl CH₂ groups and δ ~3.5–4.0 ppm for ether linkages) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., Waters Micro-Mass ZQ 2000) identifies molecular ion peaks and fragmentation patterns, ensuring correct molecular weight confirmation .

- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

Q. How are the biological activities of this compound derivatives assessed in preliminary pharmacological studies?

Methodological Answer:

- Enzyme Inhibition Assays : For carbonic anhydrase or serine protease inhibition, use fluorometric or colorimetric assays (e.g., 4-nitrophenyl acetate hydrolysis monitored at 405 nm) .

- Antimicrobial Screening : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can QSAR modeling optimize the bioactivity of this compound derivatives?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models require:

- Descriptor Selection : Compute electronic (e.g., Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters for the butoxy and sulfonamide groups .

- Validation : Use leave-one-out cross-validation and external test sets to avoid overfitting. For example, derivatives with bulky substituents may show reduced permeability but enhanced target binding .

- Docking Studies : AutoDock Vina or Schrödinger Suite can predict binding modes with enzymes like carbonic anhydrase IX .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Determine dihedral angles between aromatic rings and sulfonamide groups (e.g., 45.36° in 4-benzenesulfonamidobenzoic acid) to assess conformational flexibility .

- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N-H⋯O and O-H⋯O) stabilizing crystal packing .

- Refinement Protocols : Use riding models for H-atoms and anisotropic displacement parameters for non-H atoms .

Q. How do contradictory bioactivity results in this compound studies arise, and how can they be resolved?

Methodological Answer: Contradictions may stem from:

- Experimental Variability : Differences in cell lines (e.g., HepG2 vs. CHO) or assay conditions (pH, temperature) .

- Data Normalization : Use internal standards (e.g., β-actin in Western blots) to control for technical variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare results across studies .

Q. What advanced techniques elucidate the mechanism of enzyme inhibition by this compound derivatives?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

- X-ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to identify key interactions (e.g., sulfonamide-SO₂ with Zn²⁺ in carbonic anhydrase) .

Q. How can computational methods predict the environmental or metabolic stability of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.